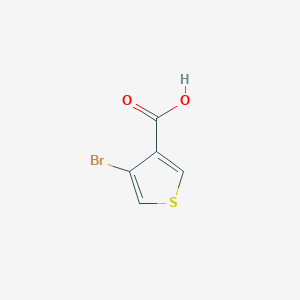

4-Bromothiophene-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBIZVFQQBCAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168205 | |

| Record name | 4-Bromo-3-thenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16694-17-0 | |

| Record name | 4-Bromo-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16694-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-thenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016694170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-thenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-thenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-3-THENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX6W43FRG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromothiophene-3-carboxylic acid from 3,4-Dibromothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-Bromothiophene-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science, from the readily available starting material, 3,4-dibromothiophene. The core of this transformation lies in a regioselective lithium-halogen exchange reaction followed by carboxylation.

Reaction Principle

The synthesis proceeds via a two-step sequence. The first step involves the selective lithiation of 3,4-dibromothiophene. Due to the higher reactivity of the bromine atom at the 3-position of the thiophene ring, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures preferentially abstracts this bromine, forming the more stable 3-bromo-4-lithiothiophene intermediate. The subsequent step involves the reaction of this organolithium intermediate with an electrophile, in this case, carbon dioxide (in the form of dry ice), which upon acidic workup, yields the desired this compound.

Experimental Workflow

The overall experimental workflow for this synthesis is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for lithium-halogen exchange and carboxylation of bromothiophenes.[1][2]

Materials:

-

3,4-Dibromothiophene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 1 M solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Septa

-

Syringes and needles

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere of argon or nitrogen. 3,4-dibromothiophene (1.0 equivalent) is dissolved in anhydrous THF (to achieve a concentration of approximately 0.2-0.5 M).[1][2]

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is then stirred at -78 °C for 30-60 minutes.[1][2]

-

Carboxylation: While maintaining the low temperature, the reaction is quenched by the addition of an excess of crushed dry ice. This can be done by carefully adding small pieces of dry ice to the reaction mixture or by pouring the reaction mixture onto a slurry of dry ice in a separate flask.

-

Warming and Work-up: The reaction mixture is allowed to slowly warm to room temperature. The reaction is then quenched by the addition of 1 M HCl solution.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

While a specific yield for the synthesis of this compound from 3,4-dibromothiophene is not explicitly detailed in the provided search results, yields for similar lithiation and carboxylation reactions of bromothiophenes are generally reported to be high. The following table summarizes the expected quantitative data based on analogous reactions.

| Parameter | Value |

| Reactant | 3,4-Dibromothiophene |

| Reagents | n-Butyllithium, Carbon Dioxide (Dry Ice) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C |

| Reaction Time | 30-60 minutes for lithiation |

| Expected Yield | > 80% (based on similar transformations) |

| Purity | > 95% after purification |

| Analytical Techniques | NMR, HPLC, LC-MS |

Signaling Pathways and Logical Relationships

The logical progression of the chemical transformation is illustrated in the diagram below.

Caption: Reaction pathway for the synthesis of this compound.

Safety Considerations

-

Organolithium reagents such as n-butyllithium are highly pyrophoric and reactive. They should be handled with extreme care under an inert atmosphere.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

The quenching of the reaction with dry ice can cause rapid sublimation and splashing. This step should be performed cautiously.

-

The use of a dry ice/acetone bath requires careful handling to avoid frostbite.

References

4-Bromothiophene-3-carboxylic acid CAS number 16694-17-0 properties

An In-depth Technical Guide to 4-Bromothiophene-3-carboxylic Acid (CAS: 16694-17-0)

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

This compound is a solid, off-white to faint brown compound at room temperature.[1][2] Its core structure consists of a thiophene ring substituted with a bromine atom and a carboxylic acid group, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 16694-17-0 | [1][3][4][5][6][7] |

| Molecular Formula | C₅H₃BrO₂S | [1][3][5][6] |

| Molecular Weight | 207.05 g/mol | [1][4][5][6][7] |

| Melting Point | 158-163 °C | [1] |

| Boiling Point (Predicted) | 318.0 ± 27.0 °C | [2] |

| Density (Predicted) | 1.923 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.63 ± 0.20 | [2] |

| Appearance | Solid, Off-white/faint brown | [1][2][3] |

| InChI Key | APBIZVFQQBCAAT-UHFFFAOYSA-N | [1][3][6] |

| SMILES | O=C(O)c1cscc1Br | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra for this compound are available from commercial suppliers, this section outlines the expected characteristic signals based on general principles for carboxylic acids and thiophene derivatives.[4]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Reference |

| ¹H NMR | Aromatic protons on the thiophene ring. A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). | [8] |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid (typically 165-185 ppm). Aromatic carbons of the thiophene ring. | [8] |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). Strong C=O stretch (1710-1760 cm⁻¹). C-O stretch (1210-1320 cm⁻¹). | [8][9] |

| Mass Spectrometry | Molecular ion peak (M⁺). Fragments corresponding to the loss of -OH (M-17) and -COOH (M-45). Isotopic pattern characteristic of a bromine-containing compound. | [10][11][12] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the lithiation of 3,4-dibromothiophene followed by carboxylation with carbon dioxide (dry ice).[2]

Experimental Protocol: Synthesis from 3,4-Dibromothiophene[2]

-

Preparation: Under a nitrogen atmosphere, cool 100 mL of ether to -78 °C.

-

Lithiation: Slowly add 28.4 mL of a 1.6 M n-butyllithium solution.

-

Addition of Starting Material: Add a solution of 10 g (41.3 mmol) of 3,4-dibromothiophene dissolved in 50 mL of ether dropwise over 10 minutes, maintaining the temperature at -78 °C.

-

Reaction: Stir the mixture for 10 minutes at -78 °C.

-

Carboxylation: Add an excess amount (>50 g) of freshly powdered dry ice (CO₂).

-

Stirring: Continue stirring at -78 °C for 1 hour.

-

Quenching: Slowly add 30 mL of 1 M NaOH solution (pre-diluted with 100 mL of water). Caution: CO₂ will be released.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Materials Science

Thiophene derivatives are of significant interest in medicinal chemistry due to their bioisosteric relationship with benzene rings and their versatile reactivity.[13][14] this compound serves as a valuable starting material for the synthesis of various biologically active molecules.

-

Analgesic Agents: Derivatives of 4-arylthiophene-3-carboxylic acid have been identified as potent and selective inhibitors of the Anoctamin 1 (ANO1) calcium-activated chloride channel, which is involved in nerve depolarization.[15] Inhibition of this channel has shown significant analgesic effects in preclinical models.[15]

-

Anticancer Research: Thiophene carboxamide derivatives have been synthesized as biomimetics of Combretastatin A-4, a potent anticancer agent.[16] These compounds have demonstrated activity against various cancer cell lines. Additionally, benzo[b]thiophene-3-carboxylic acid derivatives have been explored as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[17]

-

Carboxylic Acid Bioisosteres: The carboxylic acid group is a common pharmacophore in many drugs but can sometimes lead to poor metabolic stability or membrane permeability.[18][19] this compound can be used to synthesize derivatives where the carboxylic acid is replaced by a bioisostere to improve the drug's pharmacokinetic properties.[18][19]

-

Materials Science: The thiophene core is a fundamental unit in conductive polymers and organic electronics.[20] Carboxylic acid functionalized polythiophenes have been investigated for their potential use as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[20]

Caption: General workflow for developing bioactive compounds from this compound.

Safety and Handling

This compound is classified as an irritant.[21]

-

Hazard Statements:

-

Precautionary Statements:

-

Incompatibilities:

It is recommended to handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment.[21] Store in a cool, dry place with the container tightly sealed.[2][4]

References

- 1. 4-Bromo-3-thiophenecarboxylic acid 97 16694-17-0 [sigmaaldrich.com]

- 2. This compound CAS#: 16694-17-0 [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 16694-17-0|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS: 16694-17-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Thiophenes [chemenu.com]

- 14. benchchem.com [benchchem.com]

- 15. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 20. d-nb.info [d-nb.info]

- 21. matrixscientific.com [matrixscientific.com]

physical and chemical properties of 4-Bromothiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of 4-Bromothiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This guide includes key physical constants, a detailed synthesis protocol, and workflows for its preparation and characterization.

Core Physical and Chemical Properties

This compound is a solid, off-white to faint brown compound at room temperature.[1] Its core properties are summarized below, providing essential data for experimental design and chemical handling.

| Property | Value | Source |

| CAS Number | 16694-17-0 | [2][3][4] |

| Molecular Formula | C₅H₃BrO₂S | [2][4][5] |

| Molecular Weight | 207.05 g/mol | [2][4][5] |

| Melting Point | 157-159 °C | [1] |

| Boiling Point | 318.0 ± 27.0 °C (Predicted) | [1][6] |

| Density | 1.923 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.63 ± 0.20 (Predicted) | [1] |

| Appearance | Off-white/faint brown solid | [1] |

| Purity | Typically ≥98% | [2][3] |

| Storage Conditions | Room Temperature, Sealed in Dry, Keep in Dark Place | [1][7] |

Experimental Protocols

A fundamental understanding of the synthesis and characterization of this compound is crucial for its application in research and development.

Synthesis of this compound from 3,4-Dibromothiophene [1]

This protocol outlines a common method for synthesizing the target compound via lithium-halogen exchange followed by carboxylation.

Materials:

-

3,4-Dibromothiophene

-

Anhydrous diethyl ether

-

1.6 M n-butyllithium (n-BuLi) in hexanes

-

Powdered dry ice (solid CO₂)

-

1 M Sodium hydroxide (NaOH) solution

-

Nitrogen gas atmosphere

Procedure:

-

Under a nitrogen atmosphere, cool 100 mL of anhydrous ether to -78 °C in a suitable reaction flask.

-

Slowly add 28.4 mL of a 1.6 M n-butyllithium solution to the cooled ether.

-

Prepare a solution of 10 g (41.3 mmol) of 3,4-dibromothiophene dissolved in 50 mL of anhydrous ether.

-

Add the 3,4-dibromothiophene solution dropwise to the reaction mixture over a period of 10 minutes, ensuring the temperature is maintained at -78 °C.

-

Continue stirring the reaction mixture at -78 °C for an additional 10 minutes after the addition is complete.

-

Carefully add an excess (over 50 g) of freshly powdered dry ice to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add 30 mL of 1 M NaOH solution (pre-diluted with 100 mL of water) to quench the reaction. Note that CO₂ gas will be released.

-

Allow the mixture to warm to room temperature. The product can then be isolated through standard aqueous workup and purification procedures (e.g., acidification, extraction, and recrystallization).

General Analytical Characterization

Post-synthesis, the identity and purity of this compound are confirmed using standard analytical techniques. While specific spectra for this compound were not detailed in the provided search results, a typical characterization workflow would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the molecular structure and functional groups.[7][8][9]

Visualized Workflows

The following diagrams illustrate the synthesis and a general characterization workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: General workflow for purification and characterization.

Safety and Handling

While a full safety data sheet should be consulted, this compound is generally classified as an irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this chemical. It should be stored in a dry, dark, and well-ventilated area.[1][7]

References

- 1. This compound CAS#: 16694-17-0 [m.chemicalbook.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 7. 16694-17-0|this compound|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

Navigating the Spectroscopic Landscape of 4-Bromothiophene-3-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromothiophene-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectral characteristics, detailed experimental protocols for data acquisition, and a visual representation of the molecular structure to aid in spectral assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. For this compound, the electronegativity of the bromine and oxygen atoms, coupled with the aromaticity of the thiophene ring, will be the dominant factors influencing the spectral data. The following tables summarize the predicted chemical shifts for the protons and carbons of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.1 - 8.4 | Doublet |

| H-5 | 7.6 - 7.9 | Doublet |

| COOH | 12.0 - 13.0 | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 130 - 135 |

| C-3 | 135 - 140 |

| C-4 | 115 - 120 |

| C-5 | 130 - 135 |

| COOH | 165 - 170 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended. This protocol is based on standard practices for the analysis of small organic molecules.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that can dissolve the analyte is crucial. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for carboxylic acids.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp spectral lines.

3. Data Acquisition:

-

¹H NMR:

-

A standard single-pulse experiment is typically used.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For a typical small molecule, 8 to 16 scans are usually sufficient.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

-

4. Data Processing:

-

The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

The spectrum is then phased, baseline corrected, and referenced to the internal standard.

-

Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.

Molecular Structure and Atom Numbering

To facilitate the discussion and assignment of NMR signals, the chemical structure of this compound with the standard IUPAC numbering is presented below.

Figure 1. Chemical structure of this compound with atom numbering.

Mass Spectrometry Analysis of 4-Bromothiophene-3-carboxylic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Bromothiophene-3-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines a detailed experimental protocol and a predicted fragmentation pattern based on established principles of mass spectrometry.

Introduction

This compound (C₅H₃BrO₂S) is a substituted thiophene derivative with a molecular weight of approximately 207.05 g/mol .[1] Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of such compounds. This guide focuses on the predicted behavior of this compound under electron ionization (EI) mass spectrometry, a common technique that provides detailed structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

Due to the absence of a publicly available mass spectrum for this compound, the following data is predicted based on the known fragmentation patterns of carboxylic acids, aromatic compounds, and halogenated thiophenes.[2][3][4][5] The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in characteristic isotopic patterns for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (M+ and M+2).

| Predicted Fragment | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Structure | Notes |

| Molecular Ion [M]⁺ | 206 | 208 | C₅H₃⁷⁹BrO₂S⁺ | The parent ion. Expected to be of moderate to high intensity in aromatic systems. |

| [M-OH]⁺ | 189 | 191 | C₅H₂⁷⁹BrOS⁺ | Resulting from the loss of a hydroxyl radical, a common fragmentation for carboxylic acids.[4][6] |

| [M-COOH]⁺ | 161 | 163 | C₄H₂⁷⁹BrS⁺ | Formed by the loss of the entire carboxylic acid group.[4][6] |

| [M-Br]⁺ | 127 | - | C₅H₃O₂S⁺ | Resulting from the cleavage of the carbon-bromine bond. |

| [M-COOH-CO]⁺ | 133 | 135 | C₃H₂⁷⁹BrS⁺ | Subsequent loss of carbon monoxide from the [M-COOH]⁺ fragment. |

| [C₄H₃S]⁺ | 83 | - | C₄H₃S⁺ | Thienyl cation, resulting from the loss of bromine and the carboxyl group. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. However, due to the polarity and relatively low volatility of the carboxylic acid group, a derivatization step is recommended to improve its chromatographic behavior.[7]

3.1. Sample Preparation and Derivatization (Silylation)

-

Sample Weighing: Accurately weigh approximately 1 mg of this compound into a clean glass vial.

-

Solvent Addition: Dissolve the sample in 500 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

-

Derivatizing Agent: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization of the carboxylic acid to its trimethylsilyl (TMS) ester.

-

Cooling: Allow the sample to cool to room temperature before injection into the GC-MS system.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms or equivalent).

-

Injection Mode: Splitless injection with an injection volume of 1 µL.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Mass Range: Scan from m/z 40 to 450.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

3.3. Data Analysis

The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of the derivatized analyte. The mass spectrum corresponding to this chromatographic peak can then be analyzed to identify the molecular ion and the characteristic fragment ions.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the logical workflow of the predicted fragmentation of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Bromothiophene-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromothiophene-3-carboxylic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information, general solubility trends for related carboxylic acids, and a detailed experimental protocol for determining solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter in drug development and chemical synthesis. It influences bioavailability, formulation, and reaction kinetics. For a molecule like this compound, its solubility is governed by the interplay of its functional groups: the polar carboxylic acid group, the moderately polar thiophene ring, and the nonpolar bromo substituent. The carboxylic acid group can engage in hydrogen bonding, which is a key factor in its solubility in protic solvents.

Qualitative Solubility Profile

Based on available literature, this compound, a solid at room temperature, exhibits the following general solubility characteristics:

-

Generally Soluble: It is reported to be generally soluble in common organic solvents such as ethanol, methanol, and dichloromethane[1].

-

Reaction Solvents: Synthesis procedures involving this compound have utilized anhydrous tetrahydrofuran (THF) as a solvent, indicating its solubility in this ether-based solvent[2].

-

Aqueous Solubility: While specific data is scarce, the recrystallization of a closely related compound, 5-bromothiophene-3-carboxylic acid, from water suggests that this compound likely has some solubility in hot water and is less soluble in cold water[3][4]. The presence of the polar carboxylic acid group allows for some interaction with water. However, the overall molecule has significant nonpolar character, which would limit its aqueous solubility at room temperature. The sodium salt of the acid, however, is expected to be water-soluble[5].

Table 1: Summary of Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Generally Soluble[1] | The carboxylic acid group can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Chlorinated | Dichloromethane | Generally Soluble[1] | Acts as a good solvent for many organic solids. |

| Ethers | Tetrahydrofuran (THF) | Soluble[2] | The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton. |

| Aqueous | Water | Likely sparingly soluble in cold, more soluble in hot water. | Based on recrystallization data of similar compounds[3][4]. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

Stability and Storage of 4-Bromothiophene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromothiophene-3-carboxylic acid (CAS No. 16694-17-0). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.

Physicochemical Properties

This compound is a solid, crystalline compound. Key physical and chemical data are summarized below.

| Property | Value | Source |

| Melting Point | 157-159°C | [1] |

| Boiling Point | 318.0±27.0 °C (Predicted) | [1] |

| Density | 1.923±0.06 g/cm3 (Predicted) | [1] |

| pKa | 3.63±0.20 (Predicted) | [1] |

| Molecular Formula | C5H3BrO2S | [2][3] |

| Molecular Weight | 207.05 g/mol | [3][4] |

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the purity of this compound. The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4][5][6] To prevent potential degradation from light exposure, it is recommended to keep it in a dark place.[1]

A summary of recommended storage conditions from various suppliers is provided in the table below.

| Storage Parameter | Recommendation | Source |

| Temperature | Room Temperature | [1] |

| Atmosphere | Sealed in dry conditions | [1] |

| Light | Keep in a dark place | [1] |

| Ventilation | Store in a well-ventilated place | [4][5][6][7] |

| Container | Keep container tightly closed | [4][5][6][7] |

Handling and Safety Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[5] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[5][6] Avoid contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.[5]

Stability Profile and Degradation

Below is a logical workflow for assessing the stability of a chemical compound like this compound.

The following diagram illustrates a hypothetical degradation pathway for this compound under thermal stress, leading to decarboxylation.

Experimental Protocols

Detailed, validated experimental protocols for the stability testing of this compound are not publicly available. However, a general approach based on the workflow in Figure 1 would involve:

-

Sample Preparation: Accurately weigh samples of this compound into vials suitable for the chosen stress conditions.

-

Stress Conditions: Place the samples in controlled environment chambers set to the desired temperature, humidity, and light exposure levels.

-

Time Points: At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), remove a set of samples for analysis.

-

Analysis:

-

Appearance: Visually inspect the samples for any changes in color or physical state.

-

Purity: Use a validated High-Performance Liquid Chromatography (HPLC) method to determine the purity of the compound and quantify any degradation products.

-

Identification of Degradants: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of any significant degradation products.

-

-

Data Analysis: Plot the purity of this compound as a function of time for each storage condition. This data can be used to determine the shelf life and recommend optimal storage conditions.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark, and well-ventilated environment in a tightly sealed container. While specific degradation pathways have not been extensively studied, adherence to these storage and handling guidelines will minimize the risk of degradation and ensure the compound's suitability for research and development purposes. For critical applications, it is recommended to perform periodic purity checks.

References

- 1. This compound CAS#: 16694-17-0 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 4-bromothiophene-3-carboxylic acid, a versatile heterocyclic building block in medicinal chemistry and materials science. This document outlines the predicted regioselectivity of these reactions, provides detailed experimental protocols based on analogous transformations, and presents key data in a structured format.

Core Concepts: Regioselectivity in the Electrophilic Substitution of this compound

The thiophene ring is an electron-rich aromatic system, rendering it susceptible to electrophilic attack. The regiochemical outcome of such reactions on substituted thiophenes is governed by the electronic effects of the existing substituents. In the case of this compound, two key functional groups dictate the position of incoming electrophiles:

-

4-Bromo Group: As a halogen, the bromo group is an ortho-, para- director due to the electron-donating resonance effect of its lone pairs, despite its electron-withdrawing inductive effect. In the context of the thiophene ring, this directs incoming electrophiles to the C2 and C5 positions.

-

3-Carboxylic Acid Group: This is a meta-directing group due to its strong electron-withdrawing nature, which deactivates the ortho and para positions (C2 and C4) towards electrophilic attack.

The inherent reactivity of the thiophene ring favors substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). Considering the directing effects of both substituents, the C5 position is the most probable site for electrophilic substitution. It is activated by the ortho-directing bromo group and is an inherently reactive α-position. The C2 position, while also an α-position, is adjacent to the deactivating carboxylic acid group, making it less favorable for attack.

Key Electrophilic Substitution Reactions

Based on the principles of electrophilic aromatic substitution and evidence from related compounds, the following reactions are anticipated for this compound.

| Reaction Type | Electrophile | Predicted Major Product |

| Nitration | NO₂⁺ | 4-Bromo-5-nitrothiophene-3-carboxylic acid |

| Halogenation (Bromination) | Br⁺ | 2,4-Dibromothiophene-3-carboxylic acid or 4,5-Dibromothiophene-3-carboxylic acid |

| Sulfonation | SO₃ | 4-Bromo-3-carboxythiophene-5-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-4-bromothiophene-3-carboxylic acid |

Experimental Protocols

The following are detailed methodologies for the key electrophilic substitution reactions. These protocols are based on established procedures for structurally similar thiophene derivatives and should be optimized for this compound.

Nitration of this compound

Objective: To synthesize 4-Bromo-5-nitrothiophene-3-carboxylic acid.

Reaction Scheme:

Methodology (Adapted from the nitration of benzo[b]thiophene-3-carbonitrile[1]):

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (5-10 equivalents) while cooling in an ice-water bath to maintain a temperature below 10 °C.

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a minimal amount of concentrated sulfuric acid in a separate flask and cool to 0 °C.

-

Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the solution of the thiophene derivative, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the purified 4-bromo-5-nitrothiophene-3-carboxylic acid.

Quantitative Data (Predicted):

| Parameter | Value |

| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 10 |

| Temperature | 0-5 °C |

| Reaction Time | 1-3 hours |

| Expected Yield | 70-85% |

Halogenation (Bromination) of this compound

Objective: To synthesize 4,5-Dibromothiophene-3-carboxylic acid.

Reaction Scheme:

Methodology (Adapted from the bromination of ethyl 4-ethylthiophene-3-carboxylate[2]):

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Predicted):

| Parameter | Value |

| Molar Ratio (Substrate:NBS) | 1 : 1.1 |

| Solvent | DMF |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 80-95% |

Sulfonation of this compound

Objective: To synthesize 4-Bromo-3-carboxythiophene-5-sulfonic acid.

Methodology (General Procedure):

-

Reaction Setup: Place this compound in a flask and cool to 0 °C.

-

Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum, containing excess SO₃) with stirring, maintaining the low temperature.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours. Gentle heating may be required to drive the reaction to completion.

-

Work-up: Carefully pour the reaction mixture onto ice.

-

Isolation: The sulfonic acid product may precipitate or can be isolated by salting out with sodium chloride. Filter the solid and wash with a saturated sodium chloride solution.

Quantitative Data (Predicted):

| Parameter | Value |

| Reagent | Fuming Sulfuric Acid (20% SO₃) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-6 hours |

| Expected Yield | Moderate to Good |

Friedel-Crafts Acylation of this compound

Objective: To synthesize a 5-Acyl-4-bromothiophene-3-carboxylic acid derivative.

Reaction Scheme:

Methodology (General Procedure):

It is important to note that the carboxylic acid group can interfere with the Lewis acid catalyst. Therefore, it is advisable to protect the carboxylic acid as an ester prior to the Friedel-Crafts reaction.

-

Protection of Carboxylic Acid: Convert this compound to its methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification).

-

Reaction Setup: Suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under a nitrogen atmosphere.

-

Formation of Acylium Ion: Add the acyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension at 0 °C.

-

Addition of Substrate: Add a solution of the 4-bromothiophene-3-carboxylate (1.0 equivalent) in the same solvent dropwise to the reaction mixture at 0 °C.

-

Reaction: Stir the mixture at 0 °C to room temperature for several hours.

-

Work-up: Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the product by column chromatography.

-

Deprotection: Hydrolyze the ester back to the carboxylic acid using standard methods (e.g., acid or base hydrolysis).

Quantitative Data (Predicted for the acylation of the ester):

| Parameter | Value |

| Molar Ratio (Ester:Acyl Chloride:AlCl₃) | 1 : 1.1 : 1.2 |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-8 hours |

| Expected Yield | 60-80% |

Conclusion

This technical guide provides a predictive framework and adaptable experimental protocols for the key electrophilic substitution reactions of this compound. The regioselectivity is anticipated to be predominantly at the C5 position due to the combined directing effects of the bromo and carboxylic acid substituents. The provided methodologies, derived from closely related thiophene chemistry, offer a solid starting point for the synthesis of novel derivatives for applications in drug discovery and materials science. Experimental verification and optimization of these procedures are recommended to achieve the desired outcomes.

References

reactivity of the carboxylic acid group in 4-Bromothiophene-3-carboxylic acid

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 4-Bromothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the carboxylic acid functional group in this compound. This compound is a valuable building block in medicinal chemistry and materials science, and understanding its reactivity is crucial for its effective utilization in the synthesis of novel compounds.

Introduction to this compound

This compound, with the CAS number 16694-17-0, is a substituted thiophene derivative.[1][2][3] Its molecular structure consists of a thiophene ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 3-position. The reactivity of the carboxylic acid group is modulated by the electronic effects of both the thiophene ring and the bromine substituent. The carboxyl group, a composite of a carbonyl and a hydroxyl group, is the primary site of chemical transformations for this molecule.[4][5]

Electronic and Steric Effects on Reactivity

The chemical behavior of the carboxylic acid group in this compound is influenced by several factors:

-

Electrophilicity of the Carbonyl Carbon : The reactivity of carboxylic acid derivatives is largely governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the acyl group increase this electrophilicity, making the compound more reactive towards nucleophilic acyl substitution. In this molecule, the sulfur atom in the thiophene ring and the bromine atom both exert electron-withdrawing inductive effects, which are expected to enhance the reactivity of the carboxylic acid group compared to a simple aliphatic carboxylic acid.

-

Leaving Group Ability : Nucleophilic acyl substitution reactions proceed through the substitution of the hydroxyl group.[4] The -OH group is a poor leaving group and typically requires activation, often through protonation in acidic conditions or conversion to a more reactive intermediate.[4]

-

Resonance : The lone pair of electrons on the hydroxyl group can be delocalized into the carbonyl group, which slightly reduces the electrophilicity of the carbonyl carbon.

The general order of reactivity for carboxylic acid derivatives is: Acyl halides > Anhydrides > Esters and Carboxylic Acids > Amides.[6][7] This trend is primarily dictated by the stability of the leaving group.[6]

Key Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo several important transformations, including conversion to more reactive acyl derivatives, esterification, amide bond formation, and reduction.

Conversion to Acyl Chlorides

The conversion of a carboxylic acid to an acyl chloride is a crucial step as acyl chlorides are among the most reactive carboxylic acid derivatives.[6][7] This transformation significantly enhances the compound's utility in synthesis by providing a highly reactive intermediate for subsequent reactions.

Common Reagents :

-

Thionyl Chloride (SOCl₂) : A widely used reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.[8][9]

-

Phosphorus Pentachloride (PCl₅) : Another effective reagent, which yields phosphorus oxychloride (POCl₃) as a byproduct.[8][10]

-

Phosphorus Trichloride (PCl₃) : Reacts with carboxylic acids to form the acyl chloride and phosphorous acid (H₃PO₃).[8][10]

The resulting 4-bromothiophene-3-carbonyl chloride (CAS 72899-51-5) is a key intermediate for synthesizing esters and amides under milder conditions than those required for the parent carboxylic acid.[11]

Table 1: Physical Properties of 4-Bromothiophene-3-carbonyl chloride

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 225.49 g/mol | [11] |

| Melting Point | 67.5-69 °C | [11] |

| Boiling Point | 251.12 °C (Predicted) | [11] |

| Density | 1.86 g/cm³ (Predicted) |[11] |

Experimental Protocol: Synthesis of 4-Bromothiophene-3-carbonyl chloride

This protocol is a general procedure adapted from established methods for converting carboxylic acids to acyl chlorides.[8][9]

-

Setup : In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place this compound (1.0 eq).

-

Reagent Addition : Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq), optionally in an inert solvent like toluene or dichloromethane.

-

Reaction : Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up : After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.

-

Purification : The resulting crude 4-bromothiophene-3-carbonyl chloride can be purified by vacuum distillation or used directly in the next step.

Esterification

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This is a fundamental reaction in organic synthesis.

Methods :

-

Fischer Esterification : This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an excess of alcohol.[12][13] Common catalysts include concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH).[12]

-

DCC/DMAP Coupling : A milder method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is suitable for acid-sensitive substrates and proceeds at room temperature.[14][15]

Table 2: Representative Esterification Reaction Data

| Carboxylic Acid | Alcohol | Coupling Agents | Solvent | Yield | Reference |

|---|

| 5-Bromothiophene-3-carboxylic acid | 2-Ethylhexyl alcohol | DCC, DMAP | CH₂Cl₂ | 95% |[15] |

Experimental Protocol: Esterification via DCC/DMAP Coupling

This protocol is based on the successful esterification of a similar bromothiophene derivative.[15]

-

Setup : Dissolve this compound (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (e.g., 0.1-0.35 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Reagent Addition : Cool the solution in an ice bath and add DCC (1.1-1.2 eq) portion-wise.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 24-48 hours). A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up : Filter off the DCU precipitate. Wash the filtrate sequentially with dilute acid (e.g., 0.5 N HCl) and a saturated sodium bicarbonate solution.[14]

-

Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), concentrate it under reduced pressure, and purify the resulting ester by column chromatography on silica gel.

Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[16][17] Direct reaction between a carboxylic acid and an amine is difficult due to the formation of an unreactive ammonium carboxylate salt.[5][18] Therefore, activating agents or coupling reagents are required.

Common Coupling Reagents :

-

Carbodiimides : Such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or DCC, often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[19]

-

Uronium/Aminium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation.[17][19]

Experimental Protocol: Amide Coupling using HATU

This protocol is a standard and highly effective method for amide synthesis.[19]

-

Setup : Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Activation : Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Amine Addition : Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Reaction : Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[19]

-

Purification : Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Reduction to Primary Alcohol

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. This transformation is valuable for accessing the corresponding alcohol, (4-bromothiophen-3-yl)methanol.

Common Reducing Agents :

-

Lithium Aluminum Hydride (LiAlH₄ or LAH) : A very strong and common reducing agent capable of reducing a wide variety of functional groups, including carboxylic acids.[5][20][21] The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

-

Borane (BH₃) : Often used as a complex with THF (BH₃·THF), borane is also effective for reducing carboxylic acids and can sometimes offer better chemoselectivity than LAH.[22][23]

Note : Weaker reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids.[5][22]

Experimental Protocol: Reduction using LiAlH₄

This is a general procedure for the LAH reduction of carboxylic acids.[20]

-

Setup : In an oven-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (an excess, e.g., 2-3 eq) in anhydrous THF.

-

Substrate Addition : Dissolve this compound in anhydrous THF and add it dropwise to the stirred LAH suspension at 0 °C. Caution: The reaction is exothermic and produces hydrogen gas.

-

Reaction : After the addition is complete, the mixture can be stirred at room temperature or gently refluxed to ensure the reaction goes to completion.

-

Quenching : Carefully quench the reaction by slowly adding water, followed by a solution of 15% aqueous NaOH, and then more water (Fieser workup). Caution: This is a highly exothermic process.

-

Work-up : The resulting granular precipitate of aluminum salts is filtered off. The filtrate is dried over an anhydrous salt.

-

Purification : The solvent is removed under reduced pressure, and the resulting alcohol, (4-bromothiophen-3-yl)methanol, is purified, typically by column chromatography or distillation.

Conclusion

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical modifications. Its reactivity, enhanced by the electron-withdrawing nature of the brominated thiophene ring, facilitates its conversion into various important derivatives. By selecting the appropriate reagents and conditions, researchers can effectively synthesize esters, amides, acyl chlorides, and alcohols, thereby enabling the incorporation of the 4-bromothiophene-3-carbonyl scaffold into complex target molecules for pharmaceutical and materials science applications. The protocols and data presented in this guide offer a robust framework for the practical application of this valuable chemical intermediate.

References

- 1. 16694-17-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS: 16694-17-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. scbt.com [scbt.com]

- 4. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 5. jackwestin.com [jackwestin.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 4-Bromo-3-thiophenecarbonylchloride | CAS 72899-51-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. rsc.org [rsc.org]

- 16. hepatochem.com [hepatochem.com]

- 17. growingscience.com [growingscience.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. benchchem.com [benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 22. Khan Academy [khanacademy.org]

- 23. m.youtube.com [m.youtube.com]

key intermediates in the synthesis of 3-substituted thiophenes

An In-depth Technical Guide to Key Intermediates in the Synthesis of 3-Substituted Thiophenes

Introduction

Thiophene, a sulfur-containing aromatic heterocycle, is a foundational scaffold in medicinal chemistry and materials science.[1] Specifically, functionalization at the 3-position of the thiophene ring has given rise to a multitude of compounds with significant applications, including pharmaceuticals, agrochemicals, and conductive polymers.[2][3][4][5] For instance, 3-bromothiophene is a precursor to the antibiotic timentin, and the 3,4-disubstituted thiophene derivative EDOT is the monomer for the highly successful conducting polymer PEDOT.[1][6]

Due to the electronic properties of the thiophene ring, direct electrophilic substitution overwhelmingly favors the 2- and 5-positions (the α-positions).[2][7] Consequently, the synthesis of 3-substituted thiophenes necessitates strategic, often multi-step, approaches. This guide provides a comprehensive overview of the pivotal intermediates that enable access to this valuable chemical space, detailing their synthesis, subsequent transformations, and relevant experimental data.

Core Intermediates and Synthetic Pathways

The synthesis of 3-substituted thiophenes is dominated by pathways originating from a few key precursor molecules. The most versatile and widely used of these is 3-bromothiophene, which serves as a gateway to a host of organometallic and other reactive intermediates.

Halogenated Thiophenes: The Primary Gateway

2,3,5-Tribromothiophene and 3-Bromothiophene

The most common and scalable route to 3-bromothiophene bypasses the issue of regioselectivity in direct bromination.[2] The strategy involves an initial exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene.[2][6][8] This intermediate is then subjected to selective reductive debromination at the more reactive α-positions (2 and 5) to yield the desired 3-bromothiophene.[2] Zinc dust in acetic acid is a classic and effective reagent for this selective dehalogenation.[9]

Organometallic Intermediates: The Workhorses of C-C Bond Formation

Once synthesized, 3-bromothiophene is readily converted into highly reactive organometallic intermediates. These compounds are central to forming new carbon-carbon bonds through reactions with a wide range of electrophiles and via transition metal-catalyzed cross-coupling reactions.

-

3-Lithiothiophene: This intermediate is typically formed through a halogen-metal exchange reaction by treating 3-bromothiophene with an organolithium reagent like n-butyllithium (n-BuLi), often at low temperatures (-30°C to -78°C).[10][11] 3-Lithiothiophene is a potent nucleophile used to introduce various functional groups.[10][12]

-

3-Thienylmagnesium Halides (Grignard Reagents): The reaction of 3-bromothiophene with magnesium metal yields the corresponding Grignard reagent, 3-thienylmagnesium bromide.[13] This intermediate is a cornerstone of Kumada cross-coupling reactions and can also be used as a strong nucleophile.[14][15]

-

Thiophene-3-boronic Acid and Esters: These boron-containing intermediates are indispensable for Suzuki-Miyaura cross-coupling reactions, one of the most versatile methods for forming C-C bonds.[16][17] They can be prepared from 3-lithiothiophene by quenching with a trialkyl borate, followed by acidic hydrolysis. Thiophene-3-boronic acid and its esters (like pinacol esters) are valued for their stability and functional group tolerance.[16][18][19]

-

3-Stannylthiophenes: Organotin reagents, such as 3-(tributylstannyl)thiophene, are key partners in Stille cross-coupling reactions.[20] While effective, the toxicity of organotin compounds is a significant drawback.[20]

// Intermediates Lithio [label="3-Lithiothiophene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grignard [label="3-Thienylmagnesium\nBromide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic [label="Thiophene-3-boronic Acid\n/ Esters", fillcolor="#FBBC05", fontcolor="#202124"]; Stannyl [label="3-Stannylthiophene", fillcolor="#FBBC05", fontcolor="#202124"];

// Reactions Kumada [label="Kumada Coupling", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stille [label="Stille Coupling", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Electrophile [label="Reaction with\nElectrophiles", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Final Products Product [label="3-Substituted Thiophenes", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ThreeBromo -> Lithio [label=" n-BuLi", fontcolor="#5F6368"]; ThreeBromo -> Grignard [label=" Mg", fontcolor="#5F6368"]; Lithio -> Boronic [label=" 1) B(OR)₃\n 2) H₃O⁺", fontcolor="#5F6368"]; Lithio -> Stannyl [label=" Bu₃SnCl", fontcolor="#5F6368"];

Grignard -> Kumada [color="#202124"]; Boronic -> Suzuki [color="#202124"]; Stannyl -> Stille [color="#202124"]; Lithio -> Electrophile [color="#202124"];

{Kumada, Suzuki, Stille, Electrophile} -> Product [color="#202124"]; } caption: Central Role of 3-Bromothiophene in Generating Key Intermediates.

Other Key Intermediates

While halogenated thiophenes are the most common starting points, other functionalized thiophenes serve as important intermediates.

-

3-Acetylthiophene: This compound can be prepared via the Friedel-Crafts acylation of thiophene, though careful control of conditions is needed to favor the 3-isomer over the 2-isomer.[3] An alternative route involves the oxidation of 3-ethylthiophene, which can be prepared from 3-bromothiophene via a Grignard coupling reaction.[21] It is a valuable building block for pharmaceuticals and agrochemicals.[3][5]

-

2-Aminothiophene-3-carbonitriles: These intermediates are readily accessible through the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur.[1][22] The resulting 2-amino-3-cyano motif is a versatile platform for constructing fused heterocyclic systems.[23]

Data Presentation: Synthesis and Reactions of Key Intermediates

The following tables summarize quantitative data for the synthesis and subsequent reactions of the core thiophene intermediates.

Table 1: Synthesis of 3-Bromothiophene

| Intermediate | Starting Material | Reagents & Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 2,3,5-Tribromothiophene | Thiophene | Bromine (3.0 eq), Chloroform, 10 hours, then heat to 50°C | 75-85 | [8] |

| 3-Bromothiophene | 2,3,5-Tribromothiophene | Zinc dust, Acetic Acid, Reflux, 3 hours | 80 |[8][9] |

Table 2: Key Cross-Coupling Reactions for C-C Bond Formation

| Reaction Type | Thiophene Intermediate | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Thiophene-3-ylboronic acid pinacol ester | 1,8-Diiodonaphthalene | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | Acenaphtho[1,2-b]thiophene | 78 | [18] |

| Kumada | 3-Bromothiophene | Hexylmagnesium bromide (Grignard) | Dichloro-bis(triphenylphosphine) palladium(II) | 3-Hexylthiophene | 81.5 | [15] |

| Stille | 5-Hexyl-2-thiophenyl tributylstannane | 5,8-Dibromoquinoxaline derivative | Pd₂(dba)₃ / P(o-tol)₃ | Quinoxaline-Thiophene conjugate | - |[24] |

// Invisible center node center [style=invis, width=0, height=0];

// Nodes for the cycle Pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_A [label="R¹-Pd(II)L₂-X", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_B [label="R¹-Pd(II)L₂-R²", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Positioning nodes center -> Pd0 [dir=none, style=invis]; center -> PdII_A [dir=none, style=invis]; center -> PdII_B [dir=none, style=invis];

// Edges for the cycle Pd0 -> PdII_A [label=<Oxidative Addition(R¹-X)>]; PdII_A -> PdII_B [label=<Transmetalation(R²-M)>]; PdII_B -> Pd0 [label=<Reductive Elimination>];

// Product output ProductOut [label="R¹-R²", shape=plaintext, fontcolor="#34A853", fontsize=14]; PdII_B -> ProductOut [minlen=2];

// Labels labelloc="t"; label="Generalized Catalytic Cycle for Cross-Coupling Reactions"; } caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.

Experimental Protocols

The following protocols are based on established and reliable literature procedures for the synthesis of key intermediates.

Protocol 1: Synthesis of 2,3,5-Tribromothiophene[2][8]

-

Materials:

-

Thiophene (13.4 moles)

-

Bromine (40.6 moles)

-

Chloroform (450 ml)

-

2N Sodium hydroxide solution

-

Potassium hydroxide

-

Calcium chloride

-

-

Equipment:

-

5-L three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Gas outlet for hydrogen bromide

-

Cooling bath

-

-

Procedure:

-

A solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform is prepared in the 5-L three-necked flask.

-

The flask is placed in a cooling bath to manage the exothermic reaction.

-

Over a period of 10 hours, 6480 g (40.6 moles) of bromine is added dropwise to the stirred solution. Evolved hydrogen bromide gas must be directed to a suitable scrubbing system.

-

After the addition is complete, the reaction mixture is allowed to stand overnight at room temperature.

-

The mixture is then heated at 50°C for several hours.

-

The reaction mixture is washed with 2N sodium hydroxide solution, followed by refluxing for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol to neutralize any remaining acids.

-

The organic layer is separated, washed with water, dried over calcium chloride, and fractionated to yield 2,3,5-tribromothiophene.

-

Expected Yield: 3200–3650 g (75–85%).

-

Protocol 2: Synthesis of 3-Bromothiophene[2][8]

-

Materials:

-

2,3,5-Tribromothiophene (9.8 moles)

-

Zinc dust (24.4 moles)

-

Glacial acetic acid (2.4 L)

-

Water (2.4 L)

-

10% Sodium carbonate solution

-

Calcium chloride

-

-

Equipment:

-

5-L three-necked flask

-

Efficient mechanical stirrer

-

Reflux condenser

-

-

Procedure:

-

A mixture of 2.4 L of glacial acetic acid, 2.4 L of water, and 1600 g (24.4 moles) of zinc dust is placed in the 5-L flask.

-

The mixture is stirred vigorously while 3200 g (9.8 moles) of 2,3,5-tribromothiophene is added. The addition is completed in about 70 minutes.

-

Heat is applied, and the mixture is refluxed for 3 hours.

-

The apparatus is arranged for downward distillation, and the mixture is distilled until no more organic material co-distills with the water.

-

The heavier organic layer is separated, washed successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.

-

The product is dried over calcium chloride and purified by fractional distillation.

-

Expected Yield: ~80%.

-

Conclusion

The synthesis of 3-substituted thiophenes is a field of immense importance, driven by the utility of these compounds in diverse scientific and industrial applications. A thorough understanding of the key intermediates—primarily 3-bromothiophene and its derived organometallic counterparts—is critical for any researcher in this area. The strategic pathways involving halogenation/dehalogenation and subsequent transition metal-catalyzed cross-coupling reactions provide a robust and versatile toolbox. By mastering the synthesis and handling of these core intermediates, scientists and drug development professionals can efficiently access a vast and valuable chemical space, paving the way for future innovations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. EP0639188A1 - Process for preparing thiophene and its derivatives - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 7. Thiophene - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scispace.com [scispace.com]

- 10. US20120178943A1 - Processes for producing 3-(methylthio) thiophene - Google Patents [patents.google.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. rroij.com [rroij.com]

- 13. 3-Methylthiophene - Explore the Science & Experts | ideXlab [idexlab.com]